magnesium;1-phenyl-2-propan-2-ylbenzene;bromide
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Overview
Description
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is an organometallic compound that contains magnesium, bromine, and a complex organic structure. This compound is often used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. It is a derivative of Grignard reagents, which are widely used in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is typically synthesized through the reaction of bromobenzene with magnesium metal in the presence of a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The general reaction is as follows:
C6H5Br+Mg→C6H5MgBr
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in forming carbon-carbon bonds in Suzuki-Miyaura and other coupling reactions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Diethyl ether and THF are frequently used.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed in coupling reactions, leading to complex organic molecules.
Scientific Research Applications
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various reactions.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceuticals and drug intermediates.
Industry: Applied in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through the formation of carbon-carbon bonds. The magnesium atom acts as a nucleophile, attacking electrophilic centers in organic molecules. This leads to the formation of new bonds and the creation of complex structures. The pathways involved include nucleophilic addition and substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.
2-Phenyl-2-propanol: A related compound used in organic synthesis.
Phenylacetone: Another compound with a similar aromatic structure.
Uniqueness
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is unique due to its specific structure, which allows for the formation of more complex molecules compared to simpler Grignard reagents. Its reactivity and versatility make it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C15H15BrMg |
---|---|
Molecular Weight |
299.49 g/mol |
IUPAC Name |
magnesium;1-phenyl-2-propan-2-ylbenzene;bromide |
InChI |
InChI=1S/C15H15.BrH.Mg/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13;;/h3-4,6-12H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
RAMZCMWMZKSYRN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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